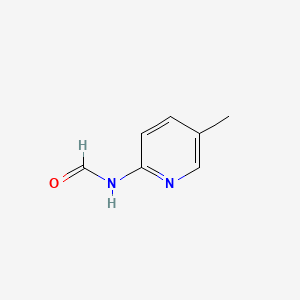
N-(5-Methyl-2-pyridinyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-2-pyridinyl)formamide: is a chemical compound with the molecular formula C7H8N2O. . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : N-(5-Methyl-2-pyridinyl)formamide can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with formic acid and formaldehyde under acidic conditions . The reaction typically proceeds as follows: [ \text{2-Aminopyridine} + \text{Formic Acid} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : N-(5-Methyl-2-pyridinyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce methylamine derivatives .
Aplicaciones Científicas De Investigación
N-(5-Methyl-2-pyridinyl)formamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-2-pyridinyl)formamide involves its ability to act as a formylating agent. It introduces a formyl group (CHO) into various substrates, facilitating the formation of formylated products. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the formamide group, followed by elimination of the leaving group .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylformamide: Similar in structure but lacks the pyridine ring.
N-Formylpyrrolidine: Contains a pyrrolidine ring instead of a pyridine ring.
N-Formylmorpholine: Contains a morpholine ring instead of a pyridine ring.
Uniqueness: : N-(5-Methyl-2-pyridinyl)formamide is unique due to its combination of a formyl group and a pyridine ring, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and research .
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(8-4-6)9-5-10/h2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYDFPTRXVCLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
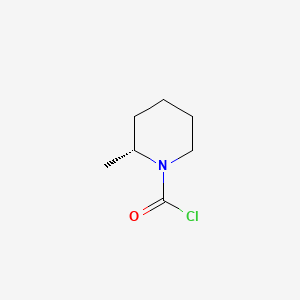


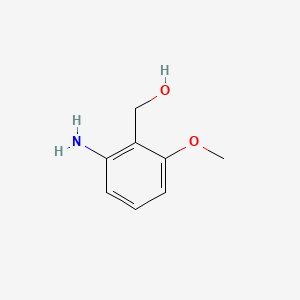
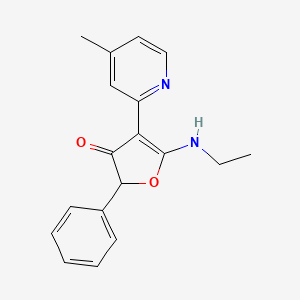
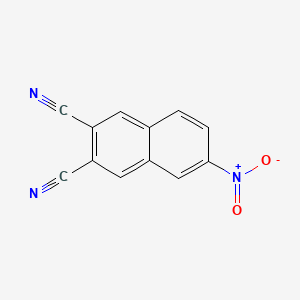

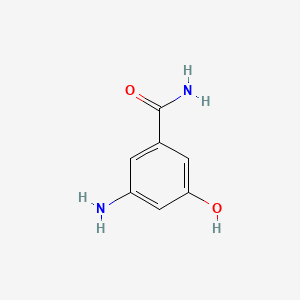
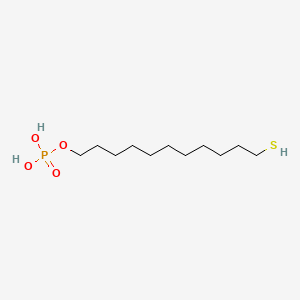

![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
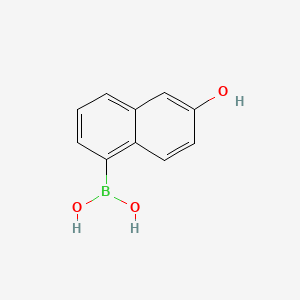
![Naphtho[2,3-d]thiazole-2-carbaldehyde](/img/structure/B575610.png)
![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
